(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hcl

Description

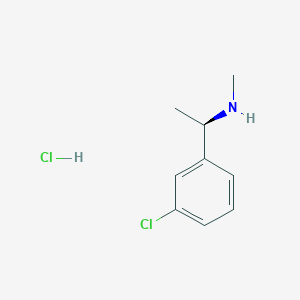

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine HCl is a chiral primary amine hydrochloride salt with a molecular formula of C₉H₁₃Cl₂N (molecular weight: 190.12 g/mol). Its structure features a 3-chlorophenyl group attached to a methyl-substituted ethylamine backbone, with the (R)-enantiomer configuration. The compound is utilized in research settings for studying stereospecific interactions in pharmacological or synthetic chemistry contexts . Key identifiers include:

Properties

Molecular Formula |

C9H13Cl2N |

|---|---|

Molecular Weight |

206.11 g/mol |

IUPAC Name |

(1R)-1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |

InChI Key |

MINQBPMFWXNSKS-OGFXRTJISA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)NC.Cl |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chlorophenyl derivative and a suitable amine precursor.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired stereochemistry is achieved.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Bupropion Hydrochloride

Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride. Molecular Weight: 276.2 g/mol. Key Differences:

- Contains a ketone group and a bulky tert-butylamine substituent instead of a methyl group.

- Approved for clinical use as an antidepressant (AUVELITY®) . Pharmacological Impact: The ketone and tert-butyl groups enhance blood-brain barrier penetration and norepinephrine-dopamine reuptake inhibition, unlike the simpler ethylamine backbone of the target compound .

(S)-1-(4-Chlorophenyl)-N,N-dimethylethan-1-amine Triflate

Structure : (S)-enantiomer with a para-chlorophenyl group and dimethylamine substitution.

Key Differences :

- Chlorine at the para position instead of meta.

- Dimethylamine vs. methylamine substitution.

Research Findings : - Exhibits an optical rotation of [α] = –23.6 (CHCl₃), highlighting enantiomer-specific properties.

- Used in stereospecific copper-catalyzed silylation studies, demonstrating how chloro position and amine substitution affect reactivity .

2-(4-((4-Chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine (Compound 29)

Structure : Incorporates a piperidine ring and 4-chlorobenzyloxy group.

Key Differences :

- Piperidine heterocycle introduces conformational rigidity.

- 4-Chlorobenzyloxy substituent enhances lipophilicity.

Pharmacological Relevance : Acts as a dual inhibitor of protein arginine methyltransferase (PRMT), suggesting that bulky substituents improve enzyme-binding affinity compared to the simpler target compound .

N-(3-Chlorophenethyl)-4-nitrobenzamide

Structure : Amide derivative with a 3-chlorophenethyl chain linked to a 4-nitrobenzoyl group.

Key Differences :

1-(3-Chlorophenyl)piperazine Hydrochloride

Structure : Piperazine ring substituted with a 3-chlorophenyl group.

Key Differences :

- Common in serotonin receptor ligands (e.g., antipsychotics).

Pharmacokinetics : Piperazine derivatives generally exhibit longer half-lives than ethylamine analogs due to metabolic stability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemistry : The (R)-configuration of the target compound may confer unique receptor-binding kinetics compared to (S)-enantiomers like those in , which show distinct optical activity .

- Substituent Effects : Bulky groups (e.g., tert-butyl in bupropion) enhance CNS activity, while heterocycles (e.g., piperidine in Compound 29) improve enzyme inhibition .

- Functional Groups : Amides () and piperazines () alter solubility and metabolic pathways compared to primary amines .

Biological Activity

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride, often referred to as a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of central nervous system (CNS) effects. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an ethylamine backbone, which plays a crucial role in its biological interactions. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Chemical Formula: C₈H₁₁ClN

Molecular Weight: 171.63 g/mol

CAS Number: 13554664-0

CNS Interaction

Research indicates that (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride may exert significant effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions are essential for mood regulation and suggest potential applications in treating mood disorders such as depression and anxiety.

Antidepressant and Anxiolytic Potential

The compound's structural similarity to other psychoactive substances positions it as a candidate for further exploration in the pharmacological treatment of psychological conditions. Preliminary studies have shown that it may function as both an antidepressant and anxiolytic agent, highlighting its versatility in therapeutic applications.

Synthesis Methods

The synthesis of (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride can be achieved through various methods, emphasizing the importance of chiral reagents:

- Method A: Reaction of 3-chloroaniline with methyl ethyl ketone under acidic conditions.

- Method B: Reductive amination using appropriate aldehydes or ketones.

Each method can yield different stereoisomers, affecting the pharmacological profile of the resulting compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride:

Study 1: Neurotransmitter Interaction

A study demonstrated that this compound influences serotonin receptor activity, which is critical for mood stabilization. The interaction with serotonin receptors suggests a mechanism for its potential antidepressant effects.

Study 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-(3-Chlorophenyl)ethanamine | Stereoisomer with opposite chirality | May exhibit different pharmacological effects |

| 4-Chloroamphetamine | Chlorinated phenethylamine | Known stimulant properties |

| 3-Chloro-N,N-dimethylphenethylamine | Dimethylated amine structure | Increased lipophilicity may alter CNS activity |

This table highlights how variations in structure can lead to significant differences in biological activity, underscoring the uniqueness of (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride within this class of chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.